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Compound of Interest

Compound Name: Nodakenetin

Cat. No.: B021329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nodakenetin is a natural furanocoumarin compound found in various medicinal plants,

including Angelica gigas and Notopterygium incisum. It has garnered significant interest in the

field of drug discovery due to its diverse pharmacological activities, including anti-cancer, anti-

inflammatory, and neuroprotective effects. This document provides detailed application notes

and experimental protocols for screening and evaluating the therapeutic potential of

Nodakenetin, with a focus on its anti-cancer properties and its modulation of key signaling

pathways.

Physicochemical Properties
Property Value

Molecular Formula C₁₄H₁₄O₄

Molecular Weight 246.26 g/mol

CAS Number 495-32-9

Appearance White to off-white solid

Solubility Soluble in DMSO and ethanol
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Biological Activity and Quantitative Data
Nodakenetin has demonstrated significant biological activity against various cancer cell lines

and inflammatory pathways. The following tables summarize key quantitative data from

published studies.

Table 1: In Vitro Anti-Cancer Activity of Nodakenetin
(IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM) Citation

HepG2
Human Hepatocellular

Carcinoma
~25.3 [1]

A549
Human Lung

Carcinoma
~31.7 [1]

HL-60
Human Promyelocytic

Leukemia

Not explicitly stated,

but significant

inhibition at 8, 16, and

32 µM

MCF-7
Human Breast

Adenocarcinoma

Not explicitly stated,

but significant

inhibition at various

concentrations

MDA-MB-231
Human Breast

Adenocarcinoma

Not explicitly stated,

but significant

inhibition at various

concentrations

Table 2: Inhibitory Activity of Nodakenetin on
Inflammatory Pathways

Target Assay IC₅₀ (µM) Citation

TNF-α-induced NF-κB

activity

Luciferase Reporter

Assay
18.7 [1]
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Mechanism of Action
Nodakenetin exerts its biological effects through the modulation of several key signaling

pathways that are often dysregulated in cancer and inflammatory diseases.

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.

Nodakenetin has been shown to inhibit the phosphorylation of Akt, a key downstream

effector of PI3K, thereby promoting apoptosis in cancer cells.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK,

JNK, and p38, plays a critical role in cell proliferation, differentiation, and stress responses.

Nodakenetin can modulate the phosphorylation status of key proteins in this pathway,

contributing to its anti-cancer effects.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of

inflammation and is also implicated in cancer cell survival and proliferation. Nodakenetin
can inhibit the activation of NF-κB, leading to a reduction in the expression of pro-

inflammatory and pro-survival genes.

Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of

Nodakenetin.

Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of Nodakenetin on cancer cells.

Materials:

Cancer cell lines (e.g., HepG2, A549, MDA-MB-231)

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Nodakenetin stock solution (in DMSO)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)
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DMSO

96-well plates

Microplate reader

Protocol:

Cell Seeding:

Harvest and count cells.

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of

complete culture medium.

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of Nodakenetin in complete culture medium from the stock

solution. A suggested starting range is 0-100 µM.

Remove the medium from the wells and add 100 µL of the Nodakenetin dilutions. Include

a vehicle control (medium with the same concentration of DMSO used for the highest

Nodakenetin concentration).

Incubate the plate for 24, 48, or 72 hours.

MTT Addition:

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

Incubate for 4 hours at 37°C.

Formazan Solubilization:

Carefully remove the medium containing MTT.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

Plot the percentage of cell viability against the Nodakenetin concentration to determine

the IC₅₀ value.

Start Seed cells in 96-well plate Incubate 24h Treat with Nodakenetin Incubate 24-72h Add MTT solution Incubate 4h Dissolve formazan with DMSO Read absorbance at 570 nm Analyze data (Calculate IC50) End

Click to download full resolution via product page

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for PI3K/Akt and MAPK Pathway
Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in the

PI3K/Akt and MAPK signaling pathways following Nodakenetin treatment.

Materials:

Cancer cell lines

Complete culture medium

Nodakenetin stock solution (in DMSO)

RIPA lysis buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-

phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

ECL Western Blotting Substrate

Chemiluminescence imaging system

Protocol:

Cell Treatment and Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of Nodakenetin for a specified time (e.g., 24

hours). Include a vehicle control.

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

Protein Quantification:

Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (typically at a 1:1000 dilution in blocking

buffer) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody

(typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Add ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Data Analysis:

Quantify the band intensities using image analysis software.

Normalize the intensity of the phosphorylated protein to the total protein and the loading

control.

Start Cell Treatment with Nodakenetin Cell Lysis Protein Quantification SDS-PAGE Transfer to PVDF Blocking Primary Antibody Incubation Secondary Antibody Incubation Chemiluminescent Detection Data Analysis End

Click to download full resolution via product page

Caption: General workflow for Western Blot analysis.

NF-κB Luciferase Reporter Assay
This assay measures the effect of Nodakenetin on the transcriptional activity of NF-κB.

Materials:
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HEK293T cells

Complete culture medium

NF-κB luciferase reporter plasmid (containing NF-κB response elements)

Renilla luciferase control plasmid (for normalization)

Transfection reagent (e.g., Lipofectamine 2000)

Nodakenetin stock solution (in DMSO)

TNF-α (or another NF-κB activator)

Dual-Luciferase Reporter Assay System

Luminometer

Protocol:

Cell Seeding and Transfection:

Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on

the day of transfection.

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase

control plasmid using a suitable transfection reagent according to the manufacturer's

instructions.

Compound Treatment and Stimulation:

After 24 hours of transfection, replace the medium with fresh medium containing various

concentrations of Nodakenetin.

Pre-incubate with Nodakenetin for 1-2 hours.

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include

an unstimulated control and a vehicle control.
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Cell Lysis and Luciferase Assay:

Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-

Luciferase Reporter Assay System.

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according

to the manufacturer's protocol.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Calculate the fold induction of NF-κB activity relative to the unstimulated control.

Determine the inhibitory effect of Nodakenetin on TNF-α-induced NF-κB activation.
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Caption: Workflow for the NF-κB luciferase reporter assay.

Signaling Pathway Diagrams
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The following diagrams illustrate the signaling pathways modulated by Nodakenetin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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